Potassium trifluoro(5-methylfuran-2-yl)borate
Overview
Description
Potassium trifluoro(5-methylfuran-2-yl)borate (KTFMB) is a novel boron-containing compound that has recently been developed as a synthetic reagent for use in laboratory experiments. KTFMB has a variety of applications in scientific research, including in the synthesis of organic compounds and in the development of new pharmaceuticals.
Scientific Research Applications
New Perspectives in Organic Chemistry
Potassium trifluoro(organo)borates serve as highly stable alternatives to traditional organoboron reagents. Their enhanced reactivity is evident in the formation of difluoroboranes and in transmetallation reactions with transition metals. This class of compounds surpasses boronic acids and esters in reactivity, opening up new avenues for chemical synthesis and modifications of organic molecules (Darses & Genêt, 2003).
Advancements in Cross-coupling Reactions
Potassium alkyltrifluoroborates have been identified as solid, air-stable agents that can be stored indefinitely, making them ideal for cross-coupling reactions. Their application with aryl- or alkenyltriflates under palladium catalysis results in high yields of arenes or alkenes. This process demonstrates functional group tolerance, significantly broadening the scope of borate utilization in organic synthesis (Molander & Ito, 2001).
Synthesis and Characterization of Metal Complexes
The synthesis of highly fluorinated bis(pyrazolyl)borate ligands and their potassium salts showcases the formation of stable complexes with copper(II) and zinc(II). These complexes, characterized by X-ray diffraction, reveal varied geometries and interactions, such as square planar for copper and tetrahedral for zinc. This research sheds light on the potential for creating novel metal complexes with specific properties for use in catalysis and materials science (Dias & Gorden, 1996).
Borylation Chemistry and Lewis Acid Catalysis
Tris(pentafluorophenyl)borane and similar compounds have found extensive applications in borylation, hydrogenation, and Lewis acid catalysis, among other reactions. The unique electronic and steric properties of these compounds enable a wide range of synthetically useful reactions, pushing the boundaries of what can be achieved with boron chemistry (Lawson & Melen, 2017).
Fluorinated Arylborates and Organoboron Reagents
Organoboron reagents like potassium trialkoxy(trifluoromethyl)borates have demonstrated their utility as nucleophilic trifluoromethylation agents, enabling the synthesis of CF3-substituted alcohols and amines. This capability highlights the role of organoboron chemistry in introducing fluorinated groups into organic molecules, which is of significant interest in pharmaceutical and agrochemical research (Levin et al., 2011).
properties
IUPAC Name |
potassium;trifluoro-(5-methylfuran-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBBBSHZJHRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(O1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649119 | |
Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111213-54-7 | |
Record name | Potassium trifluoro(5-methylfuran-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium trifluoro(5-methylfuran-2-yl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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